molecular formula C17H17N3OS B2731473 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 136414-33-0

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2731473
CAS No.: 136414-33-0
M. Wt: 311.4
InChI Key: XKOMOXOMLWWMDO-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol ( 136414-33-0) is a high-purity heterocyclic building block supplied for research and development purposes. This compound features a 1,2,4-triazole-3-thiol core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities . The molecular formula is C 17 H 17 N 3 OS and it has a molecular weight of 311.40 g/mol . Derivatives of the 1,2,4-triazole-3-thione moiety, to which this compound belongs, have been extensively studied and reported in scientific literature to exhibit diverse pharmacological properties. These include potential anticancer , antimicrobial , anticonvulsant , antifungal , antioxidant , and antiviral activities . The mercapto-substituted triazole structure is a cyclic analog of thiosemicarbazides and is known to play an important role in chemopreventive and chemotherapeutic effects, making it a valuable scaffold for developing new therapeutic agents . Researchers utilize this compound as a key synthetic intermediate in the exploration of these activities and in the synthesis of more complex heterocyclic systems. This product is intended for research applications as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-8-9-15(10-13(12)2)21-11-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOMOXOMLWWMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate phenoxy methyl derivatives with triazole precursors under controlled conditions. One common method involves the use of 3,4-dimethylphenol, which is reacted with formaldehyde to form the corresponding phenoxy methyl derivative. This intermediate is then reacted with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Preparation of intermediates: Synthesis of phenoxy methyl derivatives.

    Reaction with triazole precursors: Combining the intermediates with triazole compounds under optimized conditions.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

The compound has been studied for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity. For instance, a study demonstrated that certain triazole derivatives showed enhanced activity against Gibberella species compared to standard antifungal agents like azoxystrobin .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget FungiInhibitory Concentration (μg/mL)Reference
Compound AGibberella zeae0.01
Compound BAspergillus flavus0.5
Compound CTrichoderma viride0.02

Antibacterial Activity

The antibacterial efficacy of this compound has also been documented. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated that triazole derivatives can be more potent than traditional antibiotics .

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) μg/mLReference
Compound DMRSA0.25
Compound EE. coli1.5
Compound FS. aureus0.5

Fungicides

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been explored as a potential fungicide in agricultural settings. Its structural similarity to other successful fungicides suggests it may inhibit fungal growth effectively in crops .

Table 3: Efficacy of Triazole Compounds as Fungicides

CompoundTarget PathogenApplication Rate (g/ha)Efficacy (%)Reference
Compound GFusarium oxysporum10085
Compound HPhytophthora infestans15090

Case Study 1: Antifungal Efficacy

A research study investigated the antifungal properties of a series of triazole derivatives including the compound . The results indicated that these compounds exhibited a significant reduction in fungal growth rates when tested against several pathogenic fungi .

Case Study 2: Antibacterial Studies

In another study focused on antibacterial properties, various triazole derivatives were synthesized and tested against a panel of bacteria. The compound demonstrated notable activity against resistant strains, suggesting its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and dimethylphenoxy methyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but may reduce solubility .
  • Bulky substituents (e.g., tert-butyl) increase lipophilicity, improving membrane permeability .
  • Heterocyclic extensions (e.g., morpholine, indole) broaden biological targets by introducing hydrogen-bonding sites .
2.2.1 Antimicrobial Activity
  • 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Moderate antibacterial activity against E. coli (MIC: 32 µg/mL) due to nitro group-enhanced electrophilicity .
2.2.2 Enzyme Inhibition
  • DHFR Inhibition: Compounds like 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol inhibit dihydrofolate reductase (IC₅₀: 0.8 µM), critical in cancer therapy .
  • Tyrosinase Inhibition: Derivatives with 2-aminothiazole-triazole bi-heterocycles (e.g., compound 5 in ) showed IC₅₀ values of 1.2–3.5 µM, outperforming kojic acid (IC₅₀: 10.2 µM).
2.2.3 Antioxidant Activity
  • Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Scavenged DPPH radicals with IC₅₀ values of 5.84 µg/mL, comparable to ascorbic acid (IC₅₀: 4.12 µg/mL) .
Physicochemical and Pharmacokinetic Properties
Property 5-[(3,4-Dimethylphenoxy)methyl]-4-phenyl Derivative 5-[(4-tert-Butylphenoxy)methyl]-4-phenyl Derivative 5-[(3,4-Dichlorophenoxy)methyl]-4-phenyl Derivative
LogP (Predicted) 3.8 4.2 4.0
Water Solubility (mg/mL) 0.12 0.08 0.05
Metabolic Stability Moderate (CYP3A4 t₁/₂: 45 min) High (CYP3A4 t₁/₂: 90 min) Low (CYP3A4 t₁/₂: 20 min)

Key Observations :

  • Chlorinated derivatives exhibit lower metabolic stability, likely due to oxidative dechlorination .
  • tert-Butyl groups enhance half-life but reduce solubility, necessitating formulation adjustments .

Biological Activity

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 136414-33-0) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H23FN4O2S, with a molecular weight of approximately 462.54 g/mol. The structure features a triazole ring substituted with a thiol group and a dimethylphenoxy moiety, which is believed to enhance its biological activity through improved solubility and receptor interaction.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study focused on various triazole-thiol compounds demonstrated their cytotoxic effects against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The synthesized compounds showed varying levels of selectivity towards cancer cells compared to normal fibroblasts.

Key Findings:

  • Cytotoxicity: The compound exhibited an EC50 value of 9.7 ± 1.6 µM against MDA-MB-231 cells, indicating potent anticancer activity .
  • Selectivity: It was more selective towards cancer cells than normal cells, suggesting potential for targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum antimicrobial activities due to their ability to interfere with fungal cell wall synthesis and other microbial processes.

Study Results:

  • Compounds derived from 1,2,4-triazoles exhibited significant antibacterial and antifungal activities in various assays .
  • The presence of the thiol group in the structure enhances the reactivity and interaction with microbial targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Receptors: The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with specific receptors involved in cell signaling pathways .
  • Inhibition of Enzymatic Activity: Triazoles can inhibit key enzymes in pathogens, disrupting their growth and replication.
  • Induction of Apoptosis: Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

A summary table below highlights key studies involving the biological activity of this compound:

StudyFocusKey Findings
Anticancer ActivityEC50 values: 9.7 µM (MDA-MB-231), selective against cancer cells
Antimicrobial ActivitySignificant activity against bacteria and fungi
Mechanistic InsightsInteraction with receptors; potential for drug development

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